N-(2,3-dichlorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide
Description
N-(2,3-Dichlorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 2,3-dichlorophenyl group linked via a sulfanyl bridge to a 4-phenylquinazolin-2-yl moiety. Quinazoline derivatives are recognized for their role in enzyme inhibition (e.g., kinase or urease inhibition) due to their planar aromatic structure and hydrogen-bonding capabilities . The dichlorophenyl group may enhance lipophilicity and influence binding interactions in biological systems.
Properties
Molecular Formula |
C22H15Cl2N3OS |
|---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C22H15Cl2N3OS/c23-16-10-6-12-18(20(16)24)25-19(28)13-29-22-26-17-11-5-4-9-15(17)21(27-22)14-7-2-1-3-8-14/h1-12H,13H2,(H,25,28) |
InChI Key |
JOVIFAZDOLMKBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)SCC(=O)NC4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a suitable catalyst.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using 2,3-dichlorobenzene and a suitable nucleophile.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the quinazoline derivative with a thiol compound under appropriate conditions.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: This compound may be studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Biology: It may be used as a tool compound in biological studies to investigate its effects on cellular processes and molecular targets.
Materials Science: The compound could be explored for its potential use in the development of advanced materials with unique properties.
Industrial Chemistry: It may find applications in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.
Interaction with Receptors: It could interact with cellular receptors, modulating signal transduction pathways.
Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related acetamide derivatives, focusing on substituent effects, physical properties, and biological activities.
Structural and Substituent Comparisons
Key Observations :
- Quinazoline vs. Heterocyclic Moieties : The target’s 4-phenylquinazoline group distinguishes it from pyrimidinyl (Compound 8), isoxazolyl (Compound 13), and oxadiazolyl (Compound 8v) systems. Quinazoline’s fused aromatic structure may enhance π-π stacking in enzyme-binding pockets compared to smaller heterocycles .
- Halogenation Patterns : The 2,3-dichlorophenyl group in the target differs from 2,4-dichloro () or 2,6-dichloro (Compound 8) analogs. Steric and electronic effects from chlorine positions could modulate receptor affinity and metabolic stability .
- Sulfanyl Bridge : The sulfanyl linker in the target and Compound 8v contrasts with sulfonamide groups (Compounds 8, 13). Sulfanyl groups may confer flexibility and redox stability, whereas sulfonamides often enhance hydrogen-bonding capacity .
Key Observations :
- Enzyme Inhibition : The target’s quinazoline group may compete with urea or ATP in active sites, similar to pyrimidinyl sulfonamides (Compound 8) .
- Dichlorophenyl Efficacy : 2,3-Dichloro substitution (target) vs. 2,4-dichloro () may alter steric hindrance in enzyme pockets. For example, 2,4-dichloro analogs show enhanced antibacterial activity due to optimized halogen interactions .
- Diverse Applications : While compounds target urease, derivatives inhibit LOX or α-glucosidase, highlighting acetamides’ versatility. The target’s activity profile remains speculative without direct data.
Biological Activity
N-(2,3-dichlorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a dichlorophenyl moiety and a quinazoline derivative, which are known for their diverse biological activities. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Kinase Inhibition : The compound has been identified as a potential inhibitor of certain kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases.
- Receptor Binding : It shows affinity for specific receptors, influencing cellular responses and potentially leading to therapeutic effects.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), demonstrating IC50 values in the micromolar range. The following table summarizes the anticancer activity results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.6 | Induction of apoptosis |
| A549 | 7.2 | Inhibition of cell proliferation |
Antimicrobial Activity
The compound also demonstrated antimicrobial properties against several bacterial strains. In vitro studies showed effectiveness against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Bacillus subtilis | 10 µg/mL |
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, this compound was tested on MCF-7 cells. The results indicated that the compound induced apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Case Study 2: Antimicrobial Properties
A comparative study conducted by Sharma et al. evaluated the antimicrobial efficacy of various quinazoline derivatives, including our compound. The results showed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
